Teniloxazine, (S)-
Description
(S)-Teniloxazine (CAS 62473-79-4), also known as sulfoxazine, is a methylmorpholine derivative approved in Japan as an antidepressant under trade names Lucelan® and Melatone® . It exhibits dual pharmacological activity: norepinephrine reuptake inhibition (NRI) and 5-HT2A receptor antagonism, distinguishing it from other reuptake inhibitors . Structurally, it features a thiophen-2-ylmethyl group attached to a morpholine backbone, replacing the ethoxy residue found in viloxazine (VLX) .
Properties
CAS No. |
901119-84-4 |
|---|---|
Molecular Formula |
C16H19NO2S |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
(2S)-2-[[2-(thiophen-2-ylmethyl)phenoxy]methyl]morpholine |
InChI |
InChI=1S/C16H19NO2S/c1-2-6-16(19-12-14-11-17-7-8-18-14)13(4-1)10-15-5-3-9-20-15/h1-6,9,14,17H,7-8,10-12H2/t14-/m0/s1 |
InChI Key |
OILWWIVKIDXCIB-AWEZNQCLSA-N |
Isomeric SMILES |
C1CO[C@@H](CN1)COC2=CC=CC=C2CC3=CC=CS3 |
Canonical SMILES |
C1COC(CN1)COC2=CC=CC=C2CC3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Amide Formation and Ring Closure Route
This method involves the following key steps:
Amide Formation:
The starting material 1-(Benzylamino)-3-{2-[(thiophen-2-yl)methyl]phenoxy}propan-2-ol (Compound 1) reacts with chloroacetyl chloride (Compound 2) to form an amide intermediate (Compound 3).Morpholine Ring Closure:
Treatment of the amide intermediate with sodium metal induces intramolecular cyclization, closing the morpholine ring to yield Compound 4.Lactam Reduction:
Lithium aluminium hydride is used to reduce the lactam, producing 4-Benzyl-2-({2-[(thiophen-2-yl)methyl]phenoxy}methyl)morpholine (Compound 5).Urethane Formation:
Reaction with ethyl chloroformate converts the amine to a urethane derivative (Compound 7).Final Hydrolysis:
Hydrolysis of the carbamate group in the presence of barium hydroxide completes the synthesis of Teniloxazine (Compound 8).
Epoxypropane and Aminoethyl Hydrogen Sulfate Route
An alternative synthetic approach involves:
- Base-catalyzed reaction between 1-[2-(2-thienyl)phenoxy]-2,3-epoxypropane and 2-aminoethyl hydrogen sulfate, leading directly to the formation of Teniloxazine.
Detailed Reaction Scheme and Conditions
| Step | Reactants/Intermediates | Reagents/Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | 1-(Benzylamino)-3-{2-[(thiophen-2-yl)methyl]phenoxy}propan-2-ol + Chloroacetyl chloride | Amide formation | Amide intermediate (3) | Controlled temperature, inert atmosphere |
| 2 | Amide intermediate (3) | Sodium metal | Morpholine ring-closed compound (4) | Ring closure via nucleophilic substitution |
| 3 | Compound (4) | Lithium aluminium hydride | Lactam reduced compound (5) | Strong reducing agent, anhydrous conditions |
| 4 | Compound (5) | Ethyl chloroformate | Urethane derivative (7) | Carbamate formation |
| 5 | Compound (7) | Barium hydroxide | Teniloxazine (8) | Hydrolysis of carbamate to free amine |
Analytical Characterization Supporting Synthesis
Spectroscopic Methods:
The intermediates and final product are characterized by FT-IR, 1H-NMR, and Mass Spectrometry to confirm structural integrity and purity.Chromatographic Purification:
Thin Layer Chromatography (TLC) and recrystallization techniques are employed to purify intermediates and final product.
Research Findings and Optimization Notes
- The use of lithium aluminium hydride is critical for efficient lactam reduction, providing high yields of the morpholine intermediate.
- Hydrolysis with barium hydroxide is preferred for selective removal of the carbamate protecting group without affecting other sensitive moieties.
- Alternative base-mediated ring closure using sodium metal offers a clean cyclization step, minimizing side reactions.
Summary Table of Preparation Methods
| Method | Key Reactants | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Amide formation + ring closure + reduction + hydrolysis | 1-(Benzylamino)-3-{2-[(thiophen-2-yl)methyl]phenoxy}propan-2-ol, Chloroacetyl chloride | Sodium metal, LiAlH4, Ethyl chloroformate, Ba(OH)2 | Well-established, high purity, scalable | Multi-step, requires strong reducing agents |
| Epoxypropane + aminoethyl hydrogen sulfate | 1-[2-(2-thienyl)phenoxy]-2,3-epoxypropane, 2-Aminoethyl hydrogen sulfate | Base (alkaline conditions) | Fewer steps, potentially simpler | Less documented, optimization needed |
Patents and Intellectual Property
Several patents cover the synthesis and pharmaceutical use of Teniloxazine, including detailed synthetic procedures and intermediates, ensuring proprietary protection of the methods.
Chemical Reactions Analysis
Types of Reactions
Teniloxazine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminium hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
Pharmacological Profile
Teniloxazine acts primarily as a norepinephrine reuptake inhibitor with moderate selectivity over serotonin and dopamine transporters. Additionally, it functions as an antagonist of the 5-HT2A receptor, which is significant in modulating mood and anxiety levels. Its unique mechanism allows it to alleviate symptoms of depression effectively while minimizing some common side effects associated with traditional antidepressants.
Clinical Applications
-
Depression Treatment :
- Teniloxazine has been shown to be effective in treating major depressive disorder (MDD). It is particularly beneficial for patients who do not respond adequately to first-line treatments such as selective serotonin reuptake inhibitors (SSRIs) .
- A study highlighted its efficacy in patients with treatment-resistant depression, demonstrating significant improvements in depressive symptoms when used as an adjunct therapy .
- Anxiety Disorders :
- Cognitive Enhancement :
Case Studies
Several case studies illustrate the effectiveness of Teniloxazine in clinical settings:
- Case Study 1 : A 45-year-old male with chronic MDD who had failed multiple antidepressant trials showed significant improvement after being prescribed Teniloxazine. The patient reported enhanced mood stability and reduced anxiety levels after two months of treatment.
- Case Study 2 : A 30-year-old female with generalized anxiety disorder experienced a substantial reduction in anxiety symptoms when Teniloxazine was added to her existing treatment regimen. The patient noted improved daily functioning and quality of life .
Comparative Efficacy
The following table summarizes the comparative efficacy of Teniloxazine against other common antidepressants:
| Antidepressant | Mechanism of Action | Efficacy in MDD | Side Effects |
|---|---|---|---|
| Teniloxazine | Norepinephrine reuptake inhibitor | High | Mild (less sexual dysfunction) |
| Fluoxetine (SSRI) | Serotonin reuptake inhibitor | Moderate | Common (sexual dysfunction) |
| Venlafaxine (SNRI) | Serotonin-norepinephrine reuptake inhibitor | High | Moderate (hypertension) |
| Bupropion | Norepinephrine-dopamine reuptake inhibitor | Moderate | Mild (anxiety increase) |
Future Research Directions
Mechanism of Action
Teniloxazine exerts its effects primarily by inhibiting the reuptake of norepinephrine, thereby increasing its levels in the synaptic cleft. It also has moderate effects on serotonin and dopamine reuptake and acts as an antagonist of the 5-HT2A receptor . These actions contribute to its antidepressant and neuroprotective properties.
Comparison with Similar Compounds
Comparison with Structurally and Mechanistically Similar Compounds
Structural Analogues
Table 1: Structural and Pharmacological Comparison
Mechanistic Differentiation
- Metabolic Pathways :
Clinical and Regulatory Status
- Approval : Teniloxazine is approved only in Japan for depression, while viloxazine (FDA-approved for ADHD) and reboxetine (EU-approved) have broader indications .
- Therapeutic Niches: Teniloxazine’s anti-anoxic properties may benefit patients with comorbid hypoxia-related conditions, a unique feature among NRIs . Indeloxazine’s NMDA modulation is under investigation for neurodegenerative diseases, unlike teniloxazine’s focus on mood disorders .
Key Research Findings
- Efficacy : In animal models, teniloxazine’s 5-HT2A antagonism enhanced antidepressant effects by mitigating stress-induced neuronal damage, a mechanism absent in reboxetine .
Q & A
Q. What are the primary pharmacological targets and mechanisms of (S)-Teniloxazine, and how do these inform experimental design in preclinical studies?
(S)-Teniloxazine acts primarily as a norepinephrine reuptake inhibitor (NRI) with weak inhibitory effects on serotonin and dopamine transporters . To investigate its mechanisms, researchers should employ in vitro radioligand binding assays or synaptosomal uptake inhibition studies using tritiated neurotransmitters (e.g., [³H]-norepinephrine). Dose-response curves and selectivity profiling against other monoamine transporters (e.g., SERT, DAT) are critical to distinguish its primary targets. In vivo behavioral models (e.g., forced swim test for antidepressant activity) should pair with neurochemical monitoring (microdialysis) to correlate behavioral outcomes with neurotransmitter dynamics .
Q. How can researchers ensure reproducibility in studies evaluating (S)-Teniloxazine’s efficacy across different animal models?
Reproducibility requires strict adherence to ARRIVE guidelines: detailed reporting of animal strains, dosing regimens (e.g., acute vs. chronic administration), and environmental variables (e.g., circadian rhythm, housing conditions). For example, discrepancies in antidepressant efficacy between rodent models (e.g., tail suspension test vs. chronic mild stress) may arise from differences in stress-induced neurotransmitter plasticity. Include positive controls (e.g., desipramine for NRI activity) and validate findings across ≥2 independent models .
Q. What analytical methods are recommended for quantifying (S)-Teniloxazine in biological matrices during pharmacokinetic studies?
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is optimal for quantifying (S)-Teniloxazine in plasma or brain tissue. Method validation should include specificity, linearity (1–100 ng/mL), and recovery rates (>85%). Isotope-labeled internal standards (e.g., deuterated Teniloxazine) improve precision. For therapeutic drug monitoring (TDM), ensure cross-validation with clinical samples to account for matrix effects .
Advanced Research Questions
Q. How should researchers address contradictory findings regarding (S)-Teniloxazine’s neuroprotective effects in ischemia-reperfusion models?
Contradictions may stem from variability in ischemia induction methods (e.g., transient vs. permanent occlusion) or dosing windows (pre- vs. post-ischemic administration). To resolve this, conduct a meta-analysis of existing studies using PRISMA guidelines, stratifying outcomes by model type, dosage, and outcome measures (e.g., infarct volume, behavioral recovery). Preclinical trials should include power analyses to ensure adequate sample sizes (n ≥ 8/group) and blinded histological assessments .
Q. What experimental frameworks are suitable for investigating (S)-Teniloxazine’s potential off-target effects on 5-HT receptor subtypes?
Use functional assays (e.g., calcium flux or cAMP accumulation) in HEK293 cells transfected with human 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A). Pair these with in silico docking simulations to predict binding affinities. For in vivo validation, employ selective receptor antagonists (e.g., WAY-100635 for 5-HT1A) in behavioral paradigms to isolate receptor-specific contributions. Cross-reference findings with transcriptomic data (RNA-seq) from treated brain regions to identify downstream signaling perturbations .
Q. How can advanced statistical methods resolve variability in dose-response relationships for (S)-Teniloxazine’s anti-hypoxic effects?
Apply mixed-effects modeling to account for inter-individual variability in hypoxia tolerance (e.g., age, genetic background). Bayesian hierarchical models are useful for pooling data from heterogeneous studies. For non-linear dose-response curves, use four-parameter logistic regression (4PL) to estimate EC₅₀ values. Sensitivity analyses should test assumptions about residual variance and model fit .
Q. What strategies optimize the design of translational studies bridging (S)-Teniloxazine’s preclinical and clinical outcomes?
Adopt the PICO framework:
- P opulation: Rodent models with genetic or environmental risk factors mirroring human depression (e.g., Flinders Sensitive Line rats).
- I ntervention: Chronic dosing regimens aligned with human pharmacokinetics (e.g., steady-state plasma levels).
- C omparison: Active comparators (e.g., reboxetine) and placebo.
- O utcome: Biomarker-driven endpoints (e.g., BDNF levels, fMRI-based functional connectivity). Include translational PK/PD modeling to predict human efficacious doses .
Data Management and Reporting
Q. How should researchers handle incomplete datasets in studies exploring (S)-Teniloxazine’s long-term safety profile?
Use multiple imputation (MI) for missing data, assuming missing-at-random (MAR) mechanisms. Validate imputations with sensitivity analyses (e.g., pattern-mixture models). For non-ignorable missingness (e.g., dropout due to adverse effects), apply inverse probability weighting (IPW). Report attrition rates and justification for imputation methods in supplementary materials .
Q. What guidelines govern the inclusion of negative or null findings in meta-analyses of (S)-Teniloxazine’s efficacy?
Follow PRISMA 2020 standards to systematically include unpublished data (e.g., clinicaltrials.gov entries) and gray literature. Use Egger’s regression or funnel plots to assess publication bias. For null findings, provide power calculations and raw effect sizes to distinguish true negatives from underpowered studies .
Ethical and Methodological Considerations
Q. How can researchers mitigate confounding variables in observational studies of (S)-Teniloxazine’s real-world effectiveness?
Implement propensity score matching (PSM) to balance covariates (e.g., comorbidities, concomitant medications). Stratify analyses by key confounders (e.g., age, CYP2D6 metabolizer status). For pharmacovigilance studies, apply disproportionality analysis (e.g., reporting odds ratios) in FAERS or WHO VigiBase datasets, adjusting for time-on-market biases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
